![molecular formula C6H4N2O2 B066118 Furo[2,3-d]pyrimidin-4(3H)-one CAS No. 186454-69-3](/img/structure/B66118.png)

Furo[2,3-d]pyrimidin-4(3H)-one

Vue d'ensemble

Description

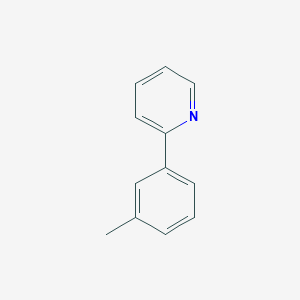

“Furo[2,3-d]pyrimidin-4(3H)-one” is a type of heterocyclic compound . It’s a part of a broader class of compounds known as furo-pyrimidines, which have been shown to have significant biological activity .

Synthesis Analysis

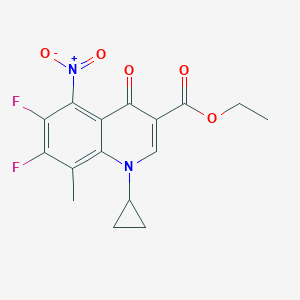

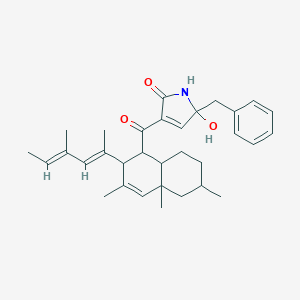

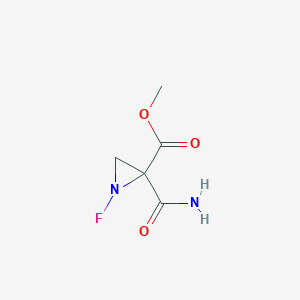

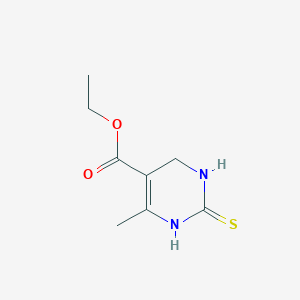

The synthesis of “Furo[2,3-d]pyrimidin-4(3H)-one” has been demonstrated in several studies. One method involves the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate . This reaction proceeds under neutral or acidic conditions . Another synthesis method involves the condensation of 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on alumina support, under microwave irradiation .Molecular Structure Analysis

The molecular structure of “Furo[2,3-d]pyrimidin-4(3H)-one” is characterized by a fused ring system containing a furan ring and a pyrimidinone ring . The compound can be modified with various substituents, leading to a wide range of derivatives with different properties .Chemical Reactions Analysis

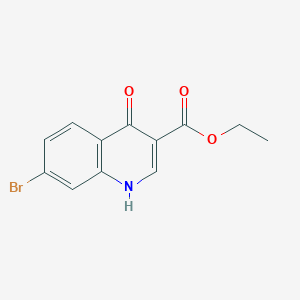

“Furo[2,3-d]pyrimidin-4(3H)-one” and its derivatives can undergo various chemical reactions. For instance, the obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

Furo[2,3-d]pyrimidin-4(3H)-one has been used in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs) . An electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core to develop a high triplet energy host . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . The host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .

Anticancer Agents

Furo[2,3-d]pyrimidin-4(3H)-one has also been used in the synthesis of potential anticancer agents . A series of novel furo[2,3-d]pyrimidine based chalcones were synthesized as potential anticancer agents . Various substituted synthetic chalcones demonstrated potent anti-cancer activities .

Antitumor Activity

Some compounds of Furo[2,3-d]pyrimidin-4(3H)-one have shown pronounced antitumor activity . The compound activity depended mostly on the nature of the amine fragments . A docking analysis was also performed for the most active compounds .

Mécanisme D'action

Target of Action

Furo[2,3-d]pyrimidin-4(3H)-one is primarily used as an electron-transport-type host in the field of organic light-emitting diodes (OLEDs) . It is designed to interact with both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .

Mode of Action

The compound interacts with its targets by facilitating the control of carrier balance and widening the exciton recombination zone . This interaction enables superior device performances in phosphorescent OLEDs .

Biochemical Pathways

The compound affects the biochemical pathways involved in the electroluminescence of organic materials . It plays a crucial role in the inter-system crossing mechanism using spin-orbit coupling of heavy atoms .

Result of Action

The use of Furo[2,3-d]pyrimidin-4(3H)-one as an electron-transport-type host results in high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue PhOLEDs .

Action Environment

The action, efficacy, and stability of Furo[2,3-d]pyrimidin-4(3H)-one are influenced by various environmental factors. For instance, the host material must have higher triplet energy than phosphorescent emitters to prevent back energy transfer . Additionally, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) should be matched well with the energy levels of the carrier transport layers and phosphorescent emitters .

Propriétés

IUPAC Name |

3H-furo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRNPUKAAYSNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596472 | |

| Record name | Furo[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

186454-69-3 | |

| Record name | Furo[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key starting materials used to synthesize furo[2,3-d]pyrimidin-4(3H)-one derivatives?

A1: Several synthetic routes have been explored. One approach utilizes 2-amino-4,5-diphenylfuran-3-carbonitrile as a building block. [] Another method involves the reaction of iminophosphoranes with aromatic isocyanates, followed by the addition of amines or phenols, yielding 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones. []

Q2: What are some notable reactions furo[2,3-d]pyrimidin-4(3H)-ones can undergo, and what novel compounds can be synthesized?

A2: A study demonstrated that 4H-furo[2,3-d][1,3]oxazin-4-one, derived from 2-amino-4,5-diphenylfuran-3-carbonitrile, can be transformed into various novel compounds. Reacting it with different nitrogen nucleophiles yields new furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran derivatives, and furo[3,2-d]imadazolone derivatives. []

Q3: Have any biological activities been investigated for furo[2,3-d]pyrimidin-4(3H)-one derivatives?

A3: Yes, a study explored the in vitro antitumor activity of 2-aminofuro(2,3-d)pyrimidin-4(3H)-one derivatives. Notably, one compound displayed promising inhibitory activity against A459 cancer cells. []

Q4: What analytical techniques are typically employed to characterize these compounds?

A4: Researchers utilize a combination of techniques to confirm the structure and purity of synthesized furo[2,3-d]pyrimidin-4(3H)-one derivatives. These include mass spectrometry, 1H NMR, IR spectroscopy, and elemental analysis. In some cases, single-crystal X-ray diffraction is employed to elucidate the three-dimensional structure. [, ]

Q5: Are there any reported structure-activity relationships for furo[2,3-d]pyrimidin-4(3H)-one derivatives?

A5: While detailed structure-activity relationships haven't been extensively reported in the provided literature, the synthesis and biological evaluation of various 2-aminofuro(2,3-d)pyrimidin-4(3H)-one derivatives suggest that modifications at the 2-position could influence their antitumor activity. [] Further research is needed to establish definitive structure-activity relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)